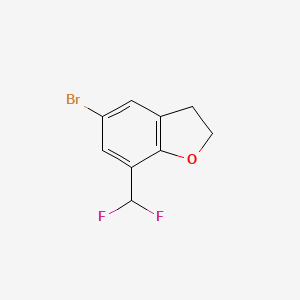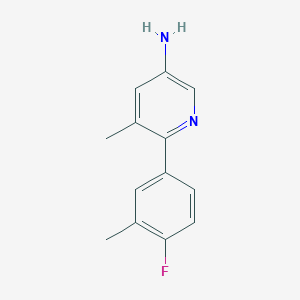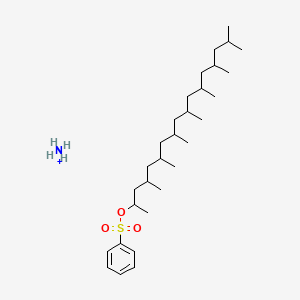
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran is a chemical compound with the following structural formula:
C9H6BrF2O
It belongs to the class of benzofuran derivatives and contains bromine and difluoromethyl functional groups. The compound’s systematic name reflects its molecular structure, emphasizing the bromine substitution at position 5 and the difluoromethyl group at position 7.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran. One common approach involves the bromination of a suitable precursor, followed by introduction of the difluoromethyl group. Specific reaction conditions and reagents may vary, but the overall strategy aims to achieve the desired substitution pattern.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity:: 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran can participate in various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can undergo nucleophilic substitution.
Oxidation and Reduction Reactions: Depending on reaction conditions, the compound may be oxidized or reduced.
Ring-Opening Reactions: The benzofuran ring can open under specific conditions.
Bromine (Br₂): Used for bromination.
Difluoromethylating Agents: To introduce the difluoromethyl group.
Base or Acid Catalysts: Facilitate specific transformations.
Major Products:: The major products depend on the specific reaction conditions. Bromination typically yields this compound as the primary product.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Fluorinated Compounds: Valuable for medicinal chemistry due to fluorine’s unique properties.
Drug Discovery: Researchers explore its potential as a scaffold for drug development.
Fluorinated Pharmaceuticals: Fluorine-containing compounds often exhibit improved pharmacokinetics.
Agrochemicals: May find applications in crop protection.
Materials Science: Potential use in designing functional materials.
Mechanism of Action
The exact mechanism by which 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran is unique due to its specific substitution pattern, other benzofuran derivatives with similar functionalities include:
Properties
Molecular Formula |
C9H7BrF2O |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
5-bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H7BrF2O/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4,9H,1-2H2 |
InChI Key |
KMXHNYBBKHWKEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)
![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)





![[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)

